molecular formula C21H25F3N4O B214007 (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

Katalognummer B214007
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: MKUZJRVDCMZMCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is not fully understood. However, it has been suggested that the compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone exhibits low toxicity and high selectivity towards cancer cells. It has also been shown to have a beneficial effect on cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, the compound has been found to possess antioxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment.

Zukünftige Richtungen

There are several future directions for the research of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone. One potential direction is the investigation of its use as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its synthesis method for large-scale production. Finally, the compound's potential use as a diagnostic tool for cancer and neurodegenerative diseases should also be explored.

Synthesemethoden

The synthesis of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine with 2,5-dimethylpiperidine in the presence of a suitable solvent and a catalyst. The resulting intermediate is then subjected to further chemical reactions to obtain the final product.

Wissenschaftliche Forschungsanwendungen

(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant activity against several types of cancer cells, including breast, lung, and prostate cancer. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Eigenschaften

Produktname

(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

Molekularformel

C21H25F3N4O

Molekulargewicht

406.4 g/mol

IUPAC-Name

(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C21H25F3N4O/c1-13-8-9-14(2)27(12-13)20(29)17-11-19-25-16(15-6-4-3-5-7-15)10-18(21(22,23)24)28(19)26-17/h3-7,11,13-14,16,18,26H,8-10,12H2,1-2H3

InChI-Schlüssel

MKUZJRVDCMZMCW-UHFFFAOYSA-N

Isomerische SMILES

CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C

SMILES

CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C

Kanonische SMILES

CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.